![molecular formula C17H12ClN3 B2391890 3-氯-2-甲基-7-(2-萘基)吡唑并[1,5-a]嘧啶 CAS No. 439095-85-9](/img/structure/B2391890.png)

3-氯-2-甲基-7-(2-萘基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are an important core of nitrogen ring junction heterocyclic compounds . They are highly used in medicinal chemistry and drug molecule production .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been a subject of interest in recent years . They are versatile and easy to prepare, and their ring extension properties make them unique in chemical property . Various synthetic approaches for the preparation of pyrazolo[1,5-a]pyrimidine derivatives have been summarized .

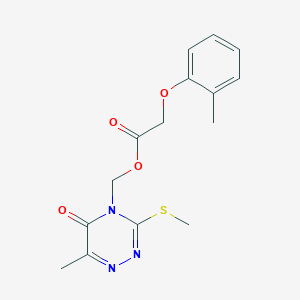

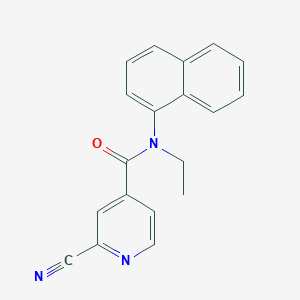

Molecular Structure Analysis

The molecular formula of “3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine” is C17H12ClN3 . The structure of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been found to be highly reactive, which makes them suitable for various chemical reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .

Physical and Chemical Properties Analysis

The molar mass of “3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine” is 293.75 . More specific physical and chemical properties were not found in the search results.

科学研究应用

荧光探针和成像剂

荧光分子在研究细胞内过程、化学传感器和有机材料方面起着至关重要的作用。吡唑并[1,5-a]嘧啶家族 (PPs) 由于其几个关键特性,为光学应用提供了战略性化合物:

激酶抑制剂

吡唑并[1,5-a]嘧啶已被探索用作激酶抑制剂。 例如,已合成并测试了某些 7-芳基-3-取代的吡唑并[1,5-a]嘧啶,以评估其对受体酪氨酸激酶 (RTK) TrkA 和丝氨酸/苏氨酸激酶 (STK) PIM1 的抑制活性 .

化学治疗剂

单端醇是一种潜在的癌症化学治疗剂,它作为有丝分裂驱动蛋白的抑制剂。 已研究了使用路易斯酸促进剂 Yb(OTf)₃ 合成单端醇 .

作用机制

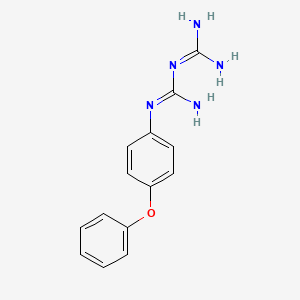

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines interact with their targets through a combination of hydrophobic interactions and hydrogen bonding . The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

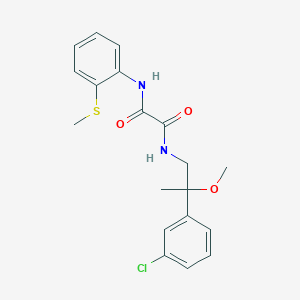

Biochemical Pathways

Similar compounds have been shown to inhibit cdk2, which plays a crucial role in cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Pyrazolo[1,5-a]pyrimidines are known for their simpler and greener synthetic methodology and tunable photophysical properties .

Result of Action

Similar compounds have been shown to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .

Action Environment

It’s known that the optical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at position 7 on the fused ring .

生化分析

Biochemical Properties

3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 can significantly inhibit the growth of various cell lines .

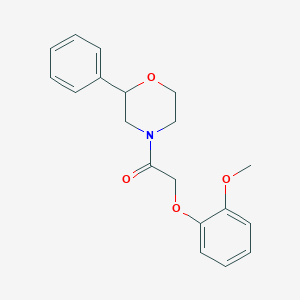

Cellular Effects

The compound has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It has also demonstrated moderate activity against HepG-2 with an IC50 range of 48–90 nM . These effects suggest that 3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine involves binding interactions with biomolecules, specifically CDK2 . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction can lead to enzyme inhibition, changes in gene expression, and other effects at the molecular level.

属性

IUPAC Name |

3-chloro-2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3/c1-11-16(18)17-19-9-8-15(21(17)20-11)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAAZYOCNGMCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1Cl)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2391809.png)

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)

![3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methyl-N-(prop-2-en-1-yl)benzamide](/img/structure/B2391812.png)

![N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2391816.png)

![1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2391821.png)

amino}methyl)benzonitrile](/img/structure/B2391826.png)

![1-(3-chlorophenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2391827.png)

![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2391830.png)